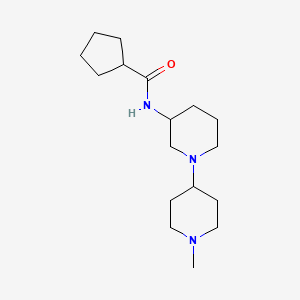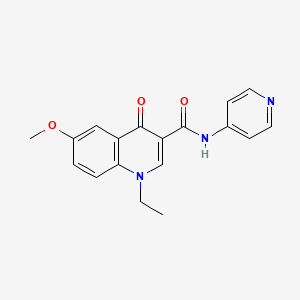
N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide, also known as BMS-986177, is a small molecule drug that has been developed as a selective antagonist of the S1P1 receptor. The S1P1 receptor is a G protein-coupled receptor that is involved in regulating immune cell trafficking and vascular permeability. BMS-986177 has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide acts as a selective antagonist of the S1P1 receptor, which is involved in regulating immune cell trafficking and vascular permeability. By blocking the S1P1 receptor, this compound reduces the migration of immune cells to sites of inflammation, thereby reducing inflammation and improving disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation in preclinical models of multiple sclerosis, psoriasis, and inflammatory bowel disease. Additionally, this compound has been shown to reduce graft rejection and improve transplant outcomes in organ transplantation studies. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide in lab experiments include its high selectivity for the S1P1 receptor, its ability to effectively reduce inflammation in preclinical models, and its favorable safety profile. However, the limitations of using this compound in lab experiments include its limited availability and high cost, which may limit its use in some studies.
Direcciones Futuras
For research on N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide include further studies to evaluate its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. Additionally, future studies may investigate the use of this compound in combination with other therapies to enhance its effectiveness and reduce potential adverse effects. Further research may also focus on developing more efficient and cost-effective synthesis methods for this compound, making it more accessible for further studies and potential clinical applications.
Métodos De Síntesis
The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide involves several steps, starting with the preparation of the key intermediate, 1-methyl-4-piperidone. This intermediate is then reacted with 3-(cyclopent-1-en-1-yl)propanoic acid to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product, making it suitable for further studies and potential clinical applications.
Aplicaciones Científicas De Investigación
N-(1'-methyl-1,4'-bipiperidin-3-yl)cyclopentanecarboxamide has been extensively studied in preclinical models of multiple sclerosis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively reduce inflammation and improve disease symptoms. Additionally, this compound has been investigated for its potential use in organ transplantation, where it has been shown to reduce graft rejection and improve transplant outcomes.
Propiedades
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-19-11-8-16(9-12-19)20-10-4-7-15(13-20)18-17(21)14-5-2-3-6-14/h14-16H,2-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYTNFZHFRZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone](/img/structure/B6131260.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)
![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)
![dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B6131311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)

![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)
